2-Chloro-3-fluorobenzotrifluoride

Halogen Exchange Fluorination Process Chemistry

2-Chloro-3-fluorobenzotrifluoride (2-Chloro-1-fluoro-3-(trifluoromethyl)benzene; CAS 109957-97-3) is a polyhalogenated aromatic building block characterized by the simultaneous presence of chloro, fluoro, and trifluoromethyl (CF₃) substituents on a single benzene ring. Its molecular formula is C₇H₃ClF₄ (MW 198.54 g/mol), and it is typically supplied at ≥95–97% purity.

Molecular Formula C7H3ClF4
Molecular Weight 198.54 g/mol
CAS No. 109957-97-3
Cat. No. B179445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluorobenzotrifluoride
CAS109957-97-3
Synonyms2-Chloro-3-fluorobenzotrifluoride
Molecular FormulaC7H3ClF4
Molecular Weight198.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Cl)C(F)(F)F
InChIInChI=1S/C7H3ClF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
InChIKeyJWVLYCBMEWUAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluorobenzotrifluoride (CAS 109957-97-3): Procurement-Relevant Physicochemical and Structural Profile


2-Chloro-3-fluorobenzotrifluoride (2-Chloro-1-fluoro-3-(trifluoromethyl)benzene; CAS 109957-97-3) is a polyhalogenated aromatic building block characterized by the simultaneous presence of chloro, fluoro, and trifluoromethyl (CF₃) substituents on a single benzene ring [1]. Its molecular formula is C₇H₃ClF₄ (MW 198.54 g/mol), and it is typically supplied at ≥95–97% purity . The compound′s electron-deficient core, conferred by multiple electron-withdrawing groups, governs its distinctive reactivity profile in cross-coupling and nucleophilic aromatic substitution chemistries [1].

Why Generic Substitution Fails: Critical Regioisomeric and Electronic Distinctions for 2-Chloro-3-fluorobenzotrifluoride (CAS 109957-97-3)


In procurement workflows, substituting a nominally similar benzotrifluoride derivative for 2-Chloro-3-fluorobenzotrifluoride without analytical verification frequently results in divergent reaction outcomes. The precise ortho-chloro/meta-fluoro substitution pattern relative to the CF₃ group is not a minor structural variation—it dictates both the site-selectivity of metalation/cross-coupling events [1] and the feasibility of subsequent nucleophilic displacement steps [2]. Halogen-exchange synthesis data further demonstrate that the energetic barrier to accessing this specific 2,3-halogen arrangement is considerably higher than for other regioisomers, underscoring that isomer purity is a primary determinant of downstream synthetic success [2].

Product-Specific Quantitative Evidence Guide for 2-Chloro-3-fluorobenzotrifluoride (CAS 109957-97-3): Comparative Reactivity and Selectivity Data


Synthetic Accessibility: Comparative Yield in Halogen-Exchange (Halex) Fluorination of 2,3-Dichlorobenzotrifluoride

The synthesis of 2-Chloro-3-fluorobenzotrifluoride via halogen exchange (Halex) from 2,3-dichlorobenzotrifluoride is a challenging transformation due to the meta-position of the leaving chloride relative to the CF₃ group. In contrast, ortho- or para-chloro substituents in benzotrifluorides undergo fluorine substitution far more readily [1][2]. A patented method reports a GC purity of 98.5% with an isolated yield of 68.3% for this specific transformation, reflecting the inherent energetic penalty and processing challenge associated with displacing a meta-halogen in this electron-deficient scaffold [3]. This stands in contrast to syntheses of simpler fluorobenzotrifluorides where yields frequently exceed 80–90%.

Halogen Exchange Fluorination Process Chemistry

Regioselective Metalation: Optional Site-Selectivity Control Enabled by the 2-Chloro-3-fluoro Pattern

The 2-chloro-3-fluoro substitution pattern confers unique 'optional site-selectivity' in metalation reactions with alkyllithium bases. At –75 °C in THF, treatment with butyllithium induces hydrogen/metal exchange exclusively at the 2-position (adjacent to Cl), whereas sec-butyllithium attacks exclusively at the 6-position. This reagent-dependent switch in regioselectivity is a direct consequence of the specific ortho-chloro/meta-fluoro geometry and is not observed for isomeric compounds such as 1-chloro-3-(trifluoromethyl)benzene (lacking the fluorine substituent) [1].

Organometallic Chemistry Regioselective Metalation C-H Functionalization

Differential Reactivity in Pd-Catalyzed Cross-Coupling: Site-Selectivity Governed by Electronic and Steric Parameters

In Suzuki-Miyaura cross-coupling reactions of polyhalogenated benzotrifluorides, site-selectivity is controlled by a combination of steric and electronic parameters. While direct comparative data for the target compound are absent, studies on structurally analogous dihalogenated trifluoromethylbenzenes demonstrate that reactions proceed with 'very good' to 'excellent' site-selectivities, enabling the sequential construction of bi- and terphenyl scaffolds [1]. The electronic deactivation imparted by the CF₃ and halogen substituents in 2-Chloro-3-fluorobenzotrifluoride is anticipated to favor coupling at the chloro-bearing position over the fluoro-bearing position, aligning with the established reactivity trend Ar–Cl > Ar–F in Pd-catalyzed couplings [2][3].

Suzuki-Miyaura Coupling Site-Selectivity Biaryl Synthesis

Physicochemical Property Differentiation: LogP and Molecular Weight vs. Common Analogs

The combination of chloro, fluoro, and trifluoromethyl substituents yields a distinct physicochemical profile that differentiates this compound from closely related analogs. 2-Chloro-3-fluorobenzotrifluoride exhibits a computed XLogP3-AA of 3.5 and molecular weight of 198.54 g/mol [1]. This represents a significant increase in lipophilicity relative to the parent 2-fluorobenzotrifluoride (MW 164.1, LogP ~2.5–2.8 estimated) and a measurable difference from the dichloro analog 2,3-dichlorobenzotrifluoride (MW 215.0, LogP ~4.0–4.2 estimated) [2].

Lipophilicity Physicochemical Properties Drug Design

Best Research and Industrial Application Scenarios for 2-Chloro-3-fluorobenzotrifluoride (CAS 109957-97-3): Evidence-Driven Procurement Guidance


Divergent Late-Stage Functionalization in Medicinal Chemistry

Medicinal chemistry programs that require the installation of diverse functional groups at two distinct positions on a fluorinated aromatic core should prioritize procurement of 2-Chloro-3-fluorobenzotrifluoride. The compound's demonstrated 'optional site-selectivity' in metalation [1] enables chemists to access either the 2- or 6-position for further elaboration simply by changing the alkyllithium base (n-BuLi vs. s-BuLi). This divergent reactivity, which is not available with simpler benzotrifluoride analogs, maximizes synthetic versatility and reduces the number of distinct building blocks required in a library synthesis campaign.

Synthesis of Trifluoromethylated Biaryl Pharmacophores via Sequential Cross-Coupling

Research groups focused on constructing CF₃-containing biaryl or terphenyl scaffolds for pharmaceutical or agrochemical leads should select 2-Chloro-3-fluorobenzotrifluoride over non-halogenated or mono-halogenated alternatives. The compound's differentiated C–Cl and C–F bonds provide a platform for sequential, site-selective Suzuki-Miyaura couplings [1]. The strongly electron-withdrawing CF₃ and halogen substituents ensure that the first coupling occurs preferentially at the chloro-substituted position, leaving the fluoro-substituted position available for a subsequent, orthogonal coupling step. This enables efficient, modular assembly of complex molecular architectures.

Process Development for Challenging Halogen-Exchange Intermediates

Process chemists and CROs tasked with developing scalable routes to complex fluorinated intermediates should consider direct procurement of 2-Chloro-3-fluorobenzotrifluoride rather than attempting in-house synthesis via halogen exchange. The documented 68.3% yield for the Halex fluorination of the precursor 2,3-dichlorobenzotrifluoride [1] underscores the inherent inefficiency of generating this specific substitution pattern. The cost and time associated with optimizing this low-yielding step, coupled with the need for high-purity material, often outweigh the benefits of forward integration, making commercial sourcing a strategically sound decision.

Fine-Tuning Lipophilicity in Lead Optimization

Lead optimization programs seeking to precisely modulate the lipophilicity of a fluorinated aromatic series should evaluate 2-Chloro-3-fluorobenzotrifluoride as a balanced alternative to more extreme analogs. Its computed LogP of 3.5 occupies an intermediate position between the less lipophilic 2-fluorobenzotrifluoride (LogP ~2.5–2.8) and the more lipophilic 2,3-dichlorobenzotrifluoride (LogP ~4.0–4.2) [1][2]. This 'Goldilocks' lipophilicity profile can be advantageous for optimizing membrane permeability while mitigating the risk of excessive logD-driven off-target binding or metabolic instability.

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